molecular formula C21H19N5OS2 B2445270 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207039-86-8

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2445270
CAS No.: 1207039-86-8
M. Wt: 421.54
InChI Key: AMOOZDRANKDFIJ-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5OS2 and its molecular weight is 421.54. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c1-15-24-25-20(29-15)23-19(27)14-28-21-22-12-18(17-10-6-3-7-11-17)26(21)13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOOZDRANKDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates both imidazole and thiadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4S2C_{20}H_{20}N_4S_2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural features include:

  • Imidazole Ring : Contributes to biological activity through interactions with biological targets.
  • Thioether Linkage : Enhances reactivity and potential for biological interaction.
  • Thiadiazole Moiety : Associated with anticancer and antimicrobial activities.

Synthesis

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves several steps:

  • Formation of Imidazole Ring : Cyclization of appropriate precursors under acidic conditions.
  • Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
  • Acetamide Formation : Acylation with acetic anhydride or similar reagents to form the acetamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiadiazole derivatives. The specific compound has shown promising results in vitro against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.28Induces cell cycle arrest at G2/M phase
HepG2 (Liver)9.6Down-regulates MMP2 and VEGFA expression
A549 (Lung)0.52Induces apoptosis without cell cycle arrest

The mechanism involves interference with cell cycle progression and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Compounds similar to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. The imidazole structure is particularly noted for its ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways .

Case Studies

  • Case Study 1 : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency against MCF-7 cells .
  • Case Study 2 : Another research focused on the interaction of imidazole derivatives with tubulin, revealing that certain substitutions enhanced binding affinity and resulted in increased cytotoxicity against leukemia cells .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H18N4OS2C_{21}H_{18}N_{4}OS_{2}, with a molecular weight of approximately 406.5 g/mol . The structure features:

  • Imidazole Ring : Known for its role in biological systems and enzyme activity.
  • Thioether Linkage : Influences the compound's conformation and reactivity.
  • Thiadiazole Moiety : Associated with various biological activities such as antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that compounds containing imidazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that related compounds displayed promising activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

Anticancer Activity

The compound's structural features may also contribute to its anticancer properties. Preliminary studies suggest that it may act as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Moreover, molecular docking studies have indicated potential interactions with key enzymes involved in cancer progression .

Case Study 1: Antimycobacterial Activity

A study focused on imidazo-[2,1-b]-thiazole derivatives found that certain compounds exhibited IC50 values as low as 2.32 μM against Mycobacterium tuberculosis . This suggests that modifications to the imidazole structure can enhance antimicrobial efficacy.

Case Study 2: Anticancer Screening

In vitro evaluations of related thiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The incorporation of imidazole and thiazole rings was crucial for enhancing biological activity .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
2-((1-benzyl-5-phenyltiazol-2-yl)thio)-N-(phenylacetamide)StructureContains both imidazole and thiazole ringsAntimicrobial and anticancer properties
N-(4-bromophenyl)acetamideStructureLacks imidazole functionalityLimited biological activity
5-(4-chlorophenyl)-1H-imidazoleStructureFocus on antimicrobial propertiesModerate efficacy against bacteria

Q & A

Q. What are the established synthetic routes for preparing 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. A representative method involves reacting 5-phenyl-1-(substituted)-1H-imidazole-2-thiol with 2-chloro-N-(thiadiazol-2-yl)acetamide in the presence of potassium carbonate as a base. Ethanol is typically used as the solvent, followed by recrystallization to purify the product . For analogous compounds, reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yields. Structural confirmation relies on IR spectroscopy (C-S stretching at ~650–750 cm⁻¹) and NMR (thiadiazole proton signals at δ 2.1–2.5 ppm for methyl groups) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed via elemental analysis (C, H, N, S content) and HPLC. Structural validation employs:
  • 1H/13C NMR : To confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis : Consistency with literature values (e.g., derivatives in show mp ranges of 180–220°C).
    Discrepancies in elemental analysis >0.3% indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) model bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). For example:
ParameterValue (degrees)
C1-C2-C3121.4
N7-C8-O10112.6
These insights guide synthetic modifications (e.g., enhancing electrophilicity at the thioether group) . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, such as enzymes with active-site cysteine residues .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing benzyl with 4-fluorobenzyl) and assay activity against controls. shows that aryl-thiazole derivatives with electron-withdrawing groups (e.g., 9b with 4-F-phenyl) exhibit enhanced antimicrobial activity compared to electron-donating groups (9d with 4-MeO-phenyl).
  • Mechanistic Studies : Use enzymatic inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) to identify off-target effects . Discrepancies may arise from differences in cell permeability or metabolic stability, requiring pharmacokinetic profiling (e.g., microsomal stability assays).

Q. What strategies optimize the reaction yield for introducing the 1,3,4-thiadiazole moiety?

  • Methodological Answer :
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. highlights reflux in acetic acid for analogous thiazole syntheses, achieving yields >75% .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the hydrolytic stability of the thioether linkage?

  • Methodological Answer :
  • Conditions : Expose the compound to buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0–48 hrs).
  • Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (t1/2). For example, thioethers in acidic conditions (pH 1–3) may degrade faster due to protonation of the sulfur atom .
  • Control Experiments : Compare with a methylthio analog to isolate steric/electronic effects .

Q. What experimental and computational approaches validate the compound’s binding mode to a target protein?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with the target (e.g., bacterial enoyl-ACP reductase) to resolve binding interactions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., between the acetamide carbonyl and Arg residues).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.